molecular formula C13H11NO2S B6389301 5-(3-Methylthiophenyl)nicotinic acid CAS No. 1261922-32-0

5-(3-Methylthiophenyl)nicotinic acid

Cat. No.: B6389301
CAS No.: 1261922-32-0
M. Wt: 245.30 g/mol
InChI Key: XDQOKHVGRBBCFV-UHFFFAOYSA-N
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Description

5-(3-Methylthiophenyl)nicotinic acid: is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, where the pyridine ring is substituted with a 3-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylthiophenol and nicotinic acid.

    Coupling Reaction: The 3-methylthiophenol is first converted to its corresponding boronic acid derivative. This is then coupled with nicotinic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of nicotinic acid derivatives, including their effects on metabolic pathways and cellular processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophenyl)nicotinic acid is not fully understood. as a derivative of nicotinic acid, it is likely to interact with nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound may modulate these processes by binding to the receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which is a simple pyridine carboxylic acid.

    3-Methylthiophenol: The starting material for the synthesis, which contains a thiophenyl group.

    Other Nicotinic Acid Derivatives: Compounds such as 5-(4-Methylthiophenyl)nicotinic acid or 5-(3-Methoxyphenyl)nicotinic acid.

Uniqueness

5-(3-Methylthiophenyl)nicotinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQOKHVGRBBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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